Tributyltin benzoate
Overview
Description
Tributyltin benzoate is an organotin compound with the chemical formula C19H32O2Sn. It belongs to the class of tributyltin compounds, which are known for their use as biocides and antifouling agents. These compounds contain three butyl groups covalently bonded to a tin atom, with a benzoate group attached to the tin atom. This compound has been widely studied for its toxicological properties and its impact on marine environments .
Mechanism of Action
Target of Action
Tributyltin (TBT) has been recognized as an endocrine-disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating a range of reproductive, developmental, and metabolic pathways at the organism level .
Mode of Action
The molecular initiating event (MIE) of TBT’s action is its interaction with RXR and PPARγ . This interaction alters a variety of reproductive, developmental, and metabolic pathways at the organism level . The exact nature of these alterations can vary depending on the species and the specific environmental context .
Biochemical Pathways
TBT’s interaction with RXR and PPARγ leads to alterations in a range of reproductive, developmental, and metabolic pathways . These alterations can have significant downstream effects, including endocrine disruption and other physiological changes .
Pharmacokinetics
It is known that tbt compounds have a low water solubility, making them ideal for antifouling agents . TBT compounds also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .
Result of Action
The molecular and cellular effects of TBT’s action are diverse and can include endocrine disruption, reproductive and developmental abnormalities, and alterations in metabolic pathways . These effects can have significant impacts at the organism level and can lead to population-level effects in sensitive species .
Action Environment
TBT is an environmental contaminant present on all continents, including Antarctica, with a potent biocidal action . Its use began to be intensified during the 1960s. It was effectively banned in 2003 but remains in the environment to this day due to several factors that increase its half-life and its misuse despite the bans . TBT-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . This suggests that environmental factors can significantly influence the action, efficacy, and stability of TBT .
Biochemical Analysis
Biochemical Properties
Tributyltin benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, this compound can bind to nuclear receptors such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression and metabolic pathways . These interactions highlight the compound’s potential to disrupt normal biochemical processes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to dysregulate pancreatic β-cell function, leading to altered insulin secretion and glucose metabolism . The compound also induces oxidative stress and disrupts calcium homeostasis, further impacting cellular functions . These effects underscore the potential of this compound to interfere with normal cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate nuclear receptors such as RXR and PPARγ, leading to changes in gene expression . The compound also inhibits cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature . Studies have shown that this compound can persist in sediments for extended periods, leading to long-term effects on cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative toxic effects, further emphasizing the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause endocrine disruption and metabolic disturbances . Higher doses have been associated with more severe toxic effects, including reproductive toxicity and immunosuppression . Animal studies have also revealed threshold effects, where specific dosages lead to significant adverse outcomes . These findings highlight the need for careful consideration of dosage when assessing the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can undergo oxidation to form hydroxylated derivatives, which are then conjugated to sulfate or carbohydrate by phase-two enzyme systems . These metabolic transformations facilitate the elimination of this compound from the body. The compound’s persistence in certain tissues can lead to prolonged exposure and potential toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be absorbed through the gut and skin, and it can cross the blood-brain barrier and placenta . Once inside the body, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution dynamics are crucial for understanding the compound’s overall impact on biological systems.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to particular organelles . The compound’s presence in these subcellular locations can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Tributyltin benzoate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with sodium benzoate in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Tributyltin benzoate undergoes several types of chemical reactions, including:
Oxidation: Tributyltin compounds can be oxidized to form tributyltin oxides.
Reduction: These compounds can be reduced to form tributyltin hydrides.
Substitution: This compound can undergo substitution reactions where the benzoate group is replaced by other ligands such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tributyltin benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Tributyltin benzoate can be compared with other tributyltin derivatives such as:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin fluoride
- Tributyltin methacrylate
- Tributyltin linoleate
- Tributyltin naphthenate
- Tributyltin phosphate
What sets this compound apart is its specific use in antifouling applications and its unique toxicological profile . While other tributyltin compounds share similar properties, the benzoate group in this compound provides distinct chemical and biological characteristics .
Properties
IUPAC Name |
tributylstannyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEAPPHORMOWPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034981 | |
Record name | Tributyltin benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Gelest MSDS] | |
Record name | Tributyltin benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9475 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000015 [mmHg] | |
Record name | Tributyltin benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9475 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4342-36-3 | |
Record name | Tributyltin benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4342-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyltin benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIBUTYLTIN BENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, tributylstannyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tributyltin benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylstannyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Tributyltin Benzoate be synthesized with a tritium label?
A2: [] While improved Wilzbach tritiations and tritiated water methods exist, direct synthesis offers a more effective way to produce tritium-labeled compounds. For this compound, a specific direct synthesis method has been established, enabling the production of [2, 3-3H]-tributyltin benzoate for research purposes. []
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